Singlet Oxygen Reactivity: 2-Vinylbenzofuran vs. Benzofuran and 2-Methylbenzofuran
2-Vinylbenzofuran undergoes facile sensitized photooxygenation with singlet oxygen (¹O₂) to afford 1,4-endoperoxides via a stereospecific [4+2] cycloaddition. In stark contrast, both benzofuran and 2-methylbenzofuran are completely stable and do not react under identical conditions [1]. This differential reactivity is attributable to the extended conjugation provided by the 2-vinyl substituent, which lowers the activation barrier for cycloaddition with the electrophilic singlet oxygen.
| Evidence Dimension | Reactivity with singlet oxygen (¹O₂) under photosensitized conditions |
|---|---|
| Target Compound Data | Readily undergoes 1,4-cycloaddition to form endoperoxides |
| Comparator Or Baseline | Benzofuran: No reaction; 2-Methylbenzofuran: No reaction |
| Quantified Difference | Binary outcome: Reactive vs. Unreactive |
| Conditions | Sensitized photooxygenation in solution (specific photosensitizer and solvent not detailed in abstract, but reaction is described as 'easily photooxygenated' for 2-vinylbenzofurans) |
Why This Matters
This binary reactivity difference is critical for synthetic routes requiring selective endoperoxide formation or for applications where singlet oxygen sensitivity is a key design parameter.
- [1] Matsumoto, M.; Dobashi, S.; Kondo, K. The Sensitized Photooxygenation of 2-Vinylbenzofurans. Bulletin of the Chemical Society of Japan, 1977, 50 (11), 3026–3028. DOI: 10.1246/bcsj.50.3026. View Source
